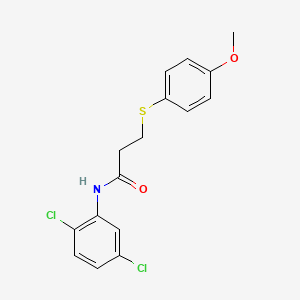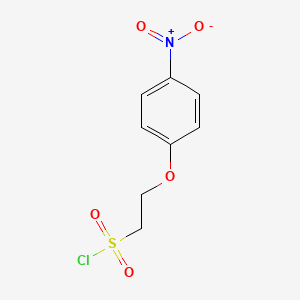![molecular formula C15H14N2O B2380340 1-[4-(5-メチル-1,3-ベンゾオキサゾール-2-イル)フェニル]メタンアミン CAS No. 875000-07-0](/img/structure/B2380340.png)
1-[4-(5-メチル-1,3-ベンゾオキサゾール-2-イル)フェニル]メタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group at the 5-position of the benzoxazole ring and a phenylmethanamine group at the 4-position
科学的研究の応用
1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用機序
Target of Action
The compound “1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine” is a dual orexin receptor antagonist (DORA) . Its primary targets are the orexin receptors OX1R and OX2R . Orexin is a neuropeptide produced by the hypothalamus that promotes wakefulness . By blocking its receptors, the compound suppresses the sleep-wake drive .
Mode of Action
The compound interacts with its targets, the orexin receptors, by binding to them and blocking the action of the wake-promoting neuropeptides orexin A and B . This alters the signaling of orexin in the brain, leading to the suppression of the sleep-wake drive .
Biochemical Pathways
The compound’s action affects the orexin signaling pathway, which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, it disrupts the normal functioning of this pathway, leading to increased sleepiness .
Result of Action
The compound’s action results in increased sleepiness and decreased wakefulness . It has been shown to lengthen total nighttime sleep time by 28 minutes compared with placebo, and shorten nighttime waking time by 15 minutes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, its absorption can be delayed when taken with a high-fat meal . Additionally, individual variation in sensitivity to the compound can affect its efficacy and side effects .
準備方法
The synthesis of 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions. This reaction forms the core benzoxazole structure.
Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the benzoxazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Attachment of the Phenylmethanamine Group: The final step involves the attachment of the phenylmethanamine group at the 4-position of the benzoxazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and a halogenated benzoxazole derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
化学反応の分析
1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine can be compared with other benzoxazole derivatives, such as:
- 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
- 4-(5-Methyl-1,3-benzoxazol-2-yl)phenylamine
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAMVKUEIKNELN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2380257.png)

![7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)


![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2380263.png)


![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2380267.png)

![5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2380269.png)


